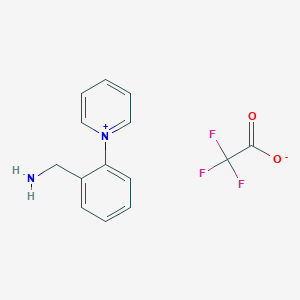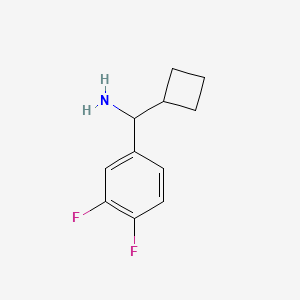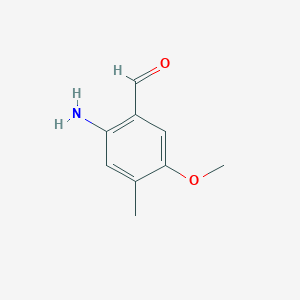![molecular formula C14H20ClN3 B13656540 3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)
3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spiro linkage between a diazaspiro undecane and a chloropyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 2-chloropyridine with a suitable diazaspiro compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction can be carried out in an alkaline medium using n-butyllithium in ethylenediamine or potassium tert-butoxide in ethylenediamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of high-temperature conditions and catalysts to facilitate the reaction. The crude product obtained from the reaction is often purified through recrystallization from solvents like pentane to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: A spiro compound with similar structural features but different functional groups.
3,9-Di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with distinct substituents.
Uniqueness
3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a chloropyridinyl group and a diazaspiro undecane structure. This unique structure imparts specific chemical and biological properties that differentiate it from other spiro compounds.
Propriétés
Formule moléculaire |
C14H20ClN3 |
|---|---|
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
3-(2-chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20ClN3/c15-13-11-12(1-6-17-13)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clé InChI |
VYYRMTGBDHJATB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
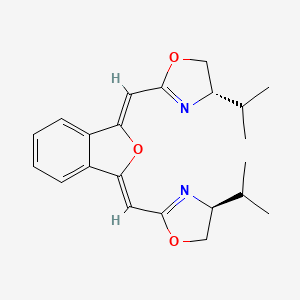
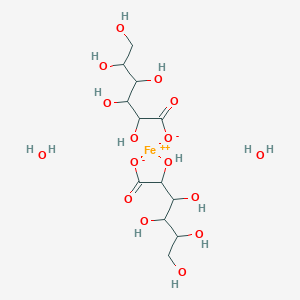


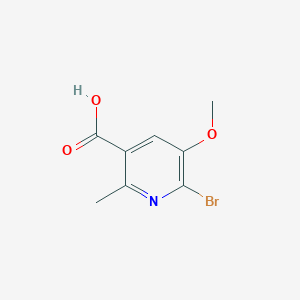

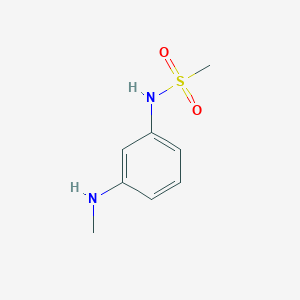
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
